methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Overview
Description
“Methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” is a chemical compound with the molecular formula C11H10N2O4 . It has a molecular weight of 234.21 .
Synthesis Analysis
The synthesis of compounds similar to “methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” has been reported in the literature. For instance, a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acids were synthesized with the aim of establishing a structure-analgesic activity relationship . The synthesis involved the reaction of chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of “methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” is characterized by the presence of a pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing two nitrogen atoms .Chemical Reactions Analysis
The reactivity of compounds similar to “methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” has been studied. It has been shown that the alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been used as an intermediate in the synthesis of new analgesics, with research targeting the chemical modification of the pyridine moiety to enhance biological properties. The synthesis involves the reaction with benzylamines, aiming to optimize the molecule's analgesic capabilities by modifying the methyl group position within the pyrido[1,2-a]pyrimidine nucleus (Ukrainets et al., 2015).
Another study explored its utility in the creation of HIV-1 integrase inhibitors, highlighting the compound's role in forming a bicyclic core scaffold critical for inhibiting the integrase enzyme. This research signifies its potential application in antiviral drug development (Kinzel et al., 2007).
Biological Interactions and Activities
- Investigations into the crystal structure and interaction with DNA of related pyrido[1,2-a]pyrimidine derivatives have provided insights into their potential as biologically active heterocyclic compounds. These studies offer a foundation for understanding how these compounds might interact with biological targets, such as DNA, which is crucial for the development of new therapeutic agents (Zhang et al., 2013).
Future Directions
The future directions for research on “methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, the structure-analgesic activity relationship of a series of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate was studied, indicating potential for future research in this area .
properties
IUPAC Name |
methyl 2-hydroxy-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6-4-3-5-13-8(6)12-9(14)7(10(13)15)11(16)17-2/h3-5,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHINTZQPOJCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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